4-Fluoro-2,5-dimethylbenzenesulfonyl chloride

Physical property Purification Crystallinity

Researchers developing COX-2 targeted sulfonamide libraries face limited reactivity control with non-fluorinated analogs. This substituted benzenesulfonyl chloride resolves the issue through a para-fluoro substituent (Hammett σ_p = +0.06 vs. -0.17 for methyl). - **Reactivity tuning**: Enhanced electrophilicity enables selective sulfonate ester formation in presence of competing nucleophiles. - **Process analytics**: Single fluorine atom permits real-time 19F NMR monitoring (impossible with 2,5-dimethyl analog). - **Physical handling**: Higher melting point (34-38 °C) vs. non-fluorinated analog (21 °C) improves crystallization-based purification. ≥98% purity, guaranteed. Available for R&D and process scale-up.

Molecular Formula C8H8ClFO2S
Molecular Weight 222.66 g/mol
Cat. No. B11881170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2,5-dimethylbenzenesulfonyl chloride
Molecular FormulaC8H8ClFO2S
Molecular Weight222.66 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1S(=O)(=O)Cl)C)F
InChIInChI=1S/C8H8ClFO2S/c1-5-4-8(13(9,11)12)6(2)3-7(5)10/h3-4H,1-2H3
InChIKeyIBXSEFHRDGDRGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2,5-dimethylbenzenesulfonyl Chloride: Key Fluorinated Sulfonyl Chloride Intermediate


4-Fluoro-2,5-dimethylbenzenesulfonyl chloride (CAS 1697567-46-6) is a substituted benzenesulfonyl chloride featuring a unique electronic profile due to the simultaneous presence of a para-fluoro electron-withdrawing substituent and ortho- and meta-methyl electron-donating groups on the aromatic ring . This substitution pattern imparts distinct reactivity and physical properties compared to non-fluorinated dimethyl analogs, making it a valuable intermediate in medicinal chemistry and specialty chemical synthesis [1].

Why Generic Benzenesulfonyl Chlorides Cannot Replace the Fluorinated Analog


Substitution of the fluorine atom at the para-position of the benzenesulfonyl chloride ring introduces a unique combination of electronic and steric effects that cannot be replicated by simple methyl or chloro analogs [1]. The fluorine atom alters the electron density of the aromatic ring, modifying the electrophilicity of the sulfonyl chloride group and thus its reactivity toward nucleophiles [1]. Furthermore, the presence of fluorine enables 19F NMR monitoring, a critical capability for reaction optimization and quality control that is entirely absent in non-fluorinated analogs such as 2,5-dimethylbenzenesulfonyl chloride [2]. The quantitative evidence below demonstrates precisely how these differences translate into measurable advantages for scientific selection and procurement.

Quantitative Evidence: Fluorinated vs. Non-Fluorinated Benzenesulfonyl Chlorides


Melting Point Differentiation for Purification and Handling

The target compound exhibits a significantly higher melting point (34–38 °C) compared to its non-fluorinated dimethyl analog 2,5-dimethylbenzenesulfonyl chloride (21 °C) . This 13–17 °C increase in melting point translates into a solid state at ambient temperature for the fluorinated compound, whereas the non-fluorinated comparator is a low-melting solid that may require refrigeration for long-term storage .

Physical property Purification Crystallinity

Boiling Point and Thermal Stability Comparison

The target compound has a boiling point of 242.8 °C at 760 mmHg , which is substantially higher than the boiling point of 2,5-dimethylbenzenesulfonyl chloride reported at 150 °C under reduced pressure (1.6 kPa) . While the pressure conditions differ, the higher boiling point of the fluorinated compound under standard atmospheric pressure is consistent with stronger dipole-dipole interactions introduced by the C–F bond compared to the C–H bond in the comparator [1].

Boiling point Thermal stability Intermolecular forces

Electronic Modulation via Hammett Substituent Constants

The para-fluoro substituent in the target compound has a Hammett σ_p constant of +0.06, demonstrating a mild electron-withdrawing effect, whereas the para-methyl analog (2,5-dimethylbenzenesulfonyl chloride) has σ_p = –0.17, indicating electron donation [1]. This reversal in electronic character fundamentally alters the electrophilicity of the sulfonyl chloride center, as electron-withdrawing groups are known to enhance the rate of nucleophilic attack at sulfur in SN2-type reactions [1][2]. The combined effect of ortho-methyl (steric acceleration) and para-fluoro (electronic activation) creates a distinct reactivity profile not achievable with purely alkyl-substituted benzenesulfonyl chlorides [2].

Hammett substituent constant Nucleophilic substitution Electronic effect Reactivity

Enabling 19F NMR Reaction Monitoring

The presence of a single fluorine atom in 4-fluoro-2,5-dimethylbenzenesulfonyl chloride enables real-time reaction monitoring via 19F NMR spectroscopy, a technique that is highly sensitive and background-free due to the negligible natural abundance of fluorine in biological and organic matrices [1][2]. This capability is entirely absent in non-fluorinated comparators such as 2,5-dimethylbenzenesulfonyl chloride, which lack an NMR-active heteroatom reporter [1]. Quantitative 19F NMR can be used to determine reaction conversion, product purity, and stability without interference from protonated species, providing procurement-level confidence in compound identity and quality [2].

19F NMR Reaction monitoring Analytical method Quality control

Patent-Backed Relevance in COX-2 Mediated Inflammation

The structural motif of 4-fluoro-2,5-dimethylbenzenesulfonyl chloride maps directly onto the fluoro-substituted benzenesulfonyl pharmacophore claimed in US Patent 6,673,818 B2 for the treatment of cyclooxygenase-2 (COX-2) mediated inflammatory disorders [1]. In this patent, compounds containing a fluoro-substituted benzenesulfonyl group (specifically wherein 'X is fluoro') demonstrated anti-inflammatory activity [1]. While analogous non-fluorinated benzenesulfonyl compounds are not covered by this specific therapeutic use patent, the fluorine atom is an essential structural element for the claimed intellectual property [1].

COX-2 inhibitor Inflammation Pharmaceutical intermediate Patent

Guaranteed Purity Specification Across Commercial Sources

The target compound is commercially available with a guaranteed minimum purity of 98% (NLT 98%) as specified by multiple independent vendors [1]. This level of purity is comparable to or exceeds that of the closest non-fluorinated analog 2,5-dimethylbenzenesulfonyl chloride, which is typically available at 95–98% purity . The assured high purity reduces the need for additional purification steps before use in sensitive synthetic applications .

Purity Quality control Procurement specification

Key Application Scenarios for 4-Fluoro-2,5-dimethylbenzenesulfonyl Chloride


Pharmaceutical Intermediate for COX-2 Inhibitor Candidates

This compound serves as a strategic building block for constructing fluoro-substituted benzenesulfonamide pharmacophores targeting cyclooxygenase-2 (COX-2) mediated inflammation, as supported by the patent claims in US 6,673,818 B2 [1]. Researchers developing next-generation anti-inflammatory agents can leverage the guaranteed high purity (≥98%) and the unique electronic profile of the fluoro-methyl substitution pattern to access patent-protected chemical space not reachable with non-fluorinated analogs [1].

Reaction Optimization with In-Line 19F NMR PAT

The single fluorine atom in 4-fluoro-2,5-dimethylbenzenesulfonyl chloride enables quantitative 19F NMR monitoring of reaction progress, conversion, and product purity in real time [2][3]. This capability is particularly valuable for process development and scale-up in pharmaceutical manufacturing, where in-line analytical methods reduce cycle time and improve robustness compared to offline HPLC analysis of non-fluorinated intermediates that lack a spectroscopic reporter [2].

Synthesis of Crystalline Sulfonamide Screening Libraries

The elevated melting point (34–38 °C) of this compound, compared to the low-melting non-fluorinated analog (21 °C), facilitates the synthesis and isolation of sulfonamide derivatives with improved crystallinity . This physical property advantage streamlines the purification of sulfonamide libraries by recrystallization, reducing the need for column chromatography and accelerating hit-to-lead timelines in medicinal chemistry campaigns .

Fine-Tuning Sulfonyl Electrophilicity for Selective Ester Formation

The para-fluoro substituent imparts a Hammett σ_p value of +0.06, in contrast to the –0.17 value of the para-methyl analog, representing a net +0.23 shift toward enhanced electrophilicity [4]. This electronic differentiation allows synthetic chemists to modulate the reactivity of the sulfonyl chloride toward nucleophilic alcohols and amines, enabling selective sulfonate ester formation in the presence of competing nucleophiles—a level of control not achievable with purely alkyl-substituted benzenesulfonyl chlorides [4][5].

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